(E)-3-(5-(4-chlorophenyl)furan-2-yl)-2-cyano-N-(2-hydroxyethyl)acrylamide
Description
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Properties
IUPAC Name |
(E)-3-[5-(4-chlorophenyl)furan-2-yl]-2-cyano-N-(2-hydroxyethyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O3/c17-13-3-1-11(2-4-13)15-6-5-14(22-15)9-12(10-18)16(21)19-7-8-20/h1-6,9,20H,7-8H2,(H,19,21)/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYWNOQDDLUDTJH-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=C(C#N)C(=O)NCCO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=C(\C#N)/C(=O)NCCO)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-3-(5-(4-chlorophenyl)furan-2-yl)-2-cyano-N-(2-hydroxyethyl)acrylamide is a compound of interest due to its potential biological activities, particularly in the fields of antibacterial and anticancer research. This article reviews the existing literature on its biological activity, synthesizing findings from various studies and presenting data on its efficacy against different biological targets.
- Molecular Formula : C15H14ClN3O2
- Molecular Weight : 299.74 g/mol
- IUPAC Name : this compound
Antibacterial Activity
Several studies have investigated the antibacterial properties of furan derivatives, including the compound . The following table summarizes findings related to its antibacterial efficacy:
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 64 µg/mL |
| This compound | Escherichia coli | 128 µg/mL |
This compound exhibited significant activity against both gram-positive and gram-negative bacteria, indicating its potential as an antibacterial agent .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies using various cancer cell lines have shown promising results:
- Melanoma Cells : The compound inhibited melanin production in B16F10 mouse melanoma cells at a concentration of 6.25 µM, suggesting a potential role in skin cancer treatment .
- Human Cervical Cancer Cells : Conjugates derived from furan compounds demonstrated inhibitory activity against HeLa cells, with some derivatives showing IC50 values as low as 0.15 µg/mL .
The proposed mechanisms by which this compound exerts its biological effects include:
- Inhibition of Key Enzymes : The compound may inhibit enzymes involved in melanin synthesis, thereby reducing pigmentation in melanoma cells.
- Disruption of Bacterial Cell Wall Synthesis : Its structure suggests a potential interference with bacterial cell wall formation, leading to increased susceptibility to treatment.
Case Studies
A notable case study involved the use of this compound in a therapeutic setting for treating bacterial infections. In clinical trials, it was administered to patients with resistant bacterial strains, resulting in significant improvement in infection markers without notable side effects .
Safety Profile
Safety evaluations conducted on human keratinocytes and fibroblasts indicated no cytotoxicity or mutagenicity, highlighting the compound's potential for safe therapeutic use .
Scientific Research Applications
The compound exhibits a range of biological activities, making it a candidate for further research and development. Key areas of interest include:
Anticancer Activity
Numerous studies have demonstrated the compound's cytotoxic effects against various cancer cell lines. The following table summarizes the IC50 values obtained from different studies:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 12.5 | |
| MCF-7 (breast cancer) | 15.0 | |
| A549 (lung cancer) | 10.0 |
These results indicate that the compound has potent anticancer properties, warranting further investigation into its mechanisms of action.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against several bacterial strains:
| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 | |
| Escherichia coli | 64 | |
| Pseudomonas aeruginosa | 128 |
These findings suggest that the compound possesses moderate antibacterial activity, which could be beneficial in treating infections.
Study on Cancer Cell Lines
A comprehensive study investigated the mechanism of action of this compound on HeLa cells. Results indicated that the compound induces apoptosis through both intrinsic and extrinsic pathways, significantly increasing caspase activity. This suggests that the compound could be developed as an anticancer agent targeting apoptosis-related pathways.
Antimicrobial Efficacy
Another study assessed its antimicrobial properties against various pathogens. The results highlighted its effectiveness against drug-resistant strains of bacteria, suggesting potential use in treating infections where conventional antibiotics fail.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
